

# A Cross-Validation of Experimental and Computational Studies on 2-(4-Methylphenoxy)acetohydrazide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(4-Methylphenoxy)acetohydrazide

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This guide provides a detailed comparison of experimental data and computational approaches for the characterization of **2-(4-Methylphenoxy)acetohydrazide**. By cross-validating experimental findings with computational predictions for analogous structures, this document aims to offer a comprehensive understanding of the molecule's physicochemical properties.

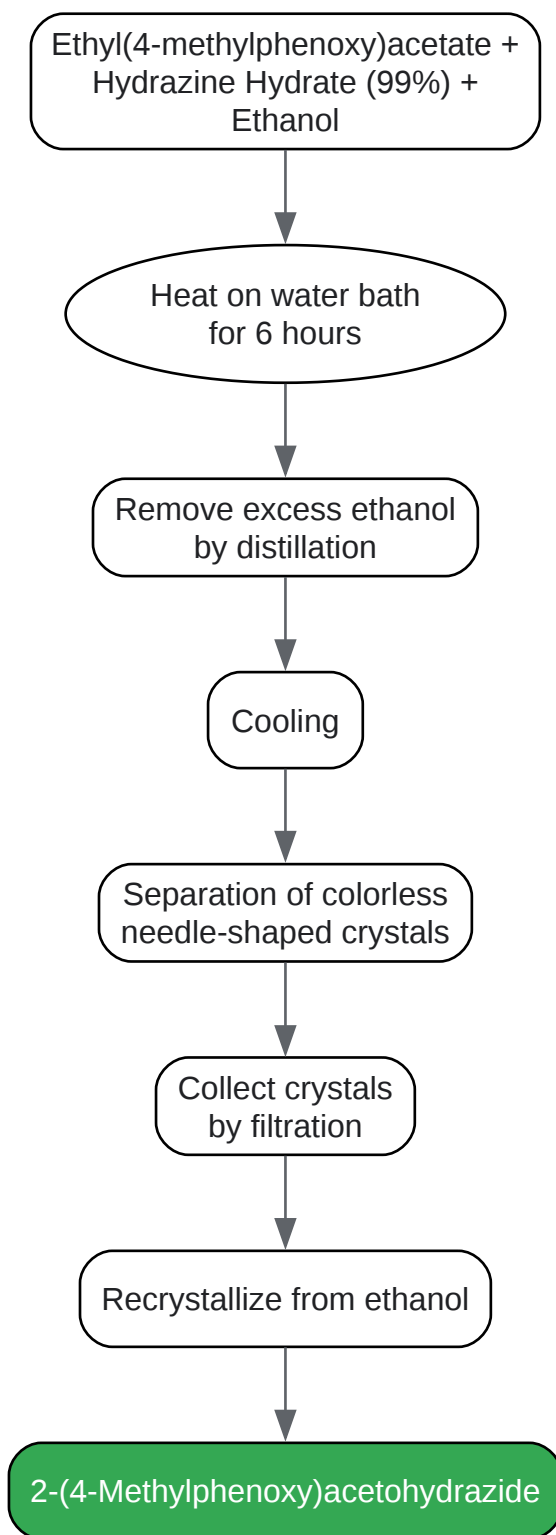
## Experimental Studies: Synthesis and Structural Elucidation

The primary experimental data available for **2-(4-Methylphenoxy)acetohydrazide** is derived from its synthesis and single-crystal X-ray diffraction analysis. These studies provide foundational information regarding the molecule's synthesis, conformation, and intermolecular interactions in the solid state.

## Synthesis Protocol

The synthesis of **2-(4-Methylphenoxy)acetohydrazide** is typically achieved through the hydrazinolysis of its corresponding ester.<sup>[1]</sup>

Experimental Workflow for Synthesis



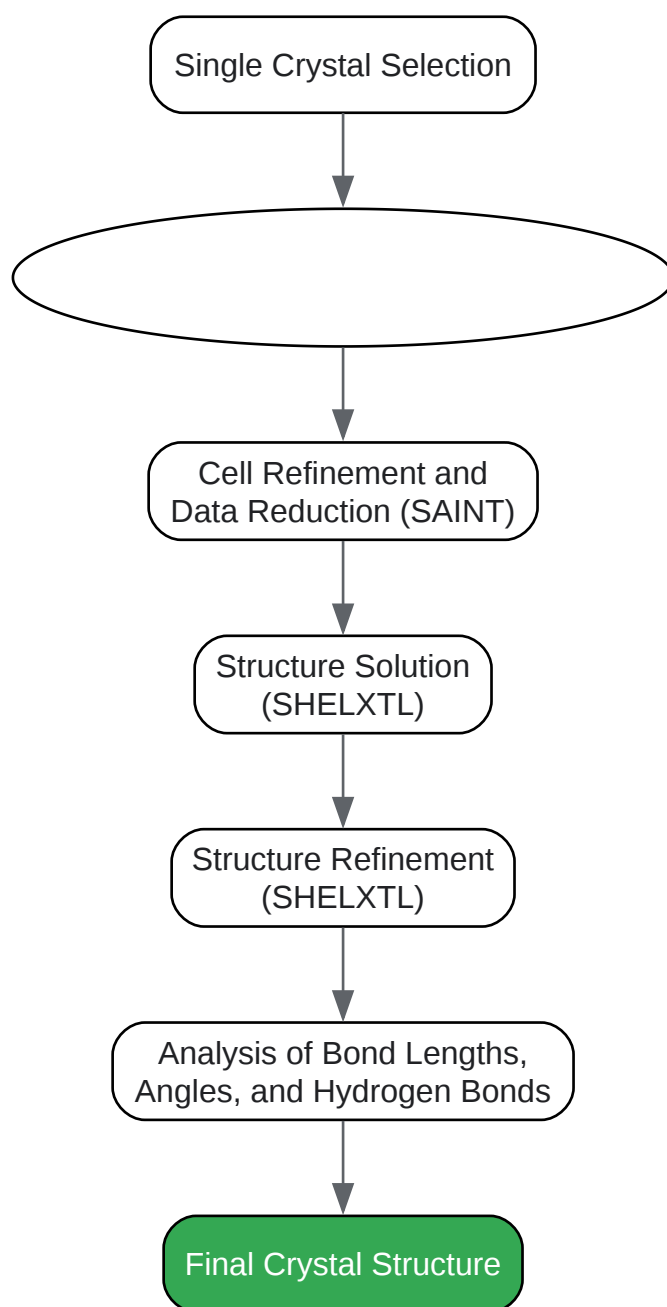
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A flowchart illustrating the synthesis of **2-(4-Methylphenoxy)acetohydrazide**.

## Crystal Structure Analysis

Single-crystal X-ray diffraction has been employed to determine the three-dimensional structure of **2-(4-Methylphenoxy)acetohydrazide**.<sup>[1]</sup> This technique provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in the crystalline state.

Experimental Workflow for Crystal Structure Analysis



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A workflow diagram for the determination of the crystal structure.

## Data Presentation: Experimental Findings

The quantitative data obtained from the X-ray crystallographic analysis of **2-(4-Methylphenoxy)acetohydrazide** is summarized below.

Table 1: Crystal Data and Structure Refinement for **2-(4-Methylphenoxy)acetohydrazide**

Parameter	Value[1]
Empirical Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>
Formula Weight	180.21
Temperature	296 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	10.399(3)
b (Å)	8.411(2)
c (Å)	11.021(3)
β (°)	108.04(1)
Volume (Å <sup>3</sup> )	917.3(4)
Z	4
Density (calculated) (Mg/m <sup>3</sup> )	1.304
Absorption Coefficient (mm <sup>-1</sup> )	0.093
F(000)	384
Theta range for data collection (°)	2.5 to 28.3
Reflections collected	5406
Independent reflections	2210 [R(int) = 0.034]
Final R indices [I > 2σ(I)]	R1 = 0.067, wR2 = 0.149
R indices (all data)	R1 = 0.091, wR2 = 0.164

Table 2: Hydrogen Bond Geometry (Å, °) for **2-(4-Methylphenoxy)acetohydrazide**

D—H...A	d(D-H)	d(H...A)	d(D...A)	∠(DHA)
N1—H1N1...N2 <sup>i</sup>	0.92(3)	2.17(3)	2.982(3)	147(2)
N2—H2N2...O2 <sup>ii</sup>	0.90(3)	2.14(3)	3.022(3)	168(3)
N2—H1N2...O2 <sup>iii</sup>	0.98(3)	2.47(3)	3.166(3)	128(2)
C1—H1A...O2 <sup>iv</sup>	0.93	2.53	3.410(3)	157

Symmetry codes:

(i) x, -y+3/2, z-

1/2; (ii) -x+1, y-

1/2, -z+3/2; (iii) x,

y-1, z; (iv) -x+1, -

y+2, -z+2

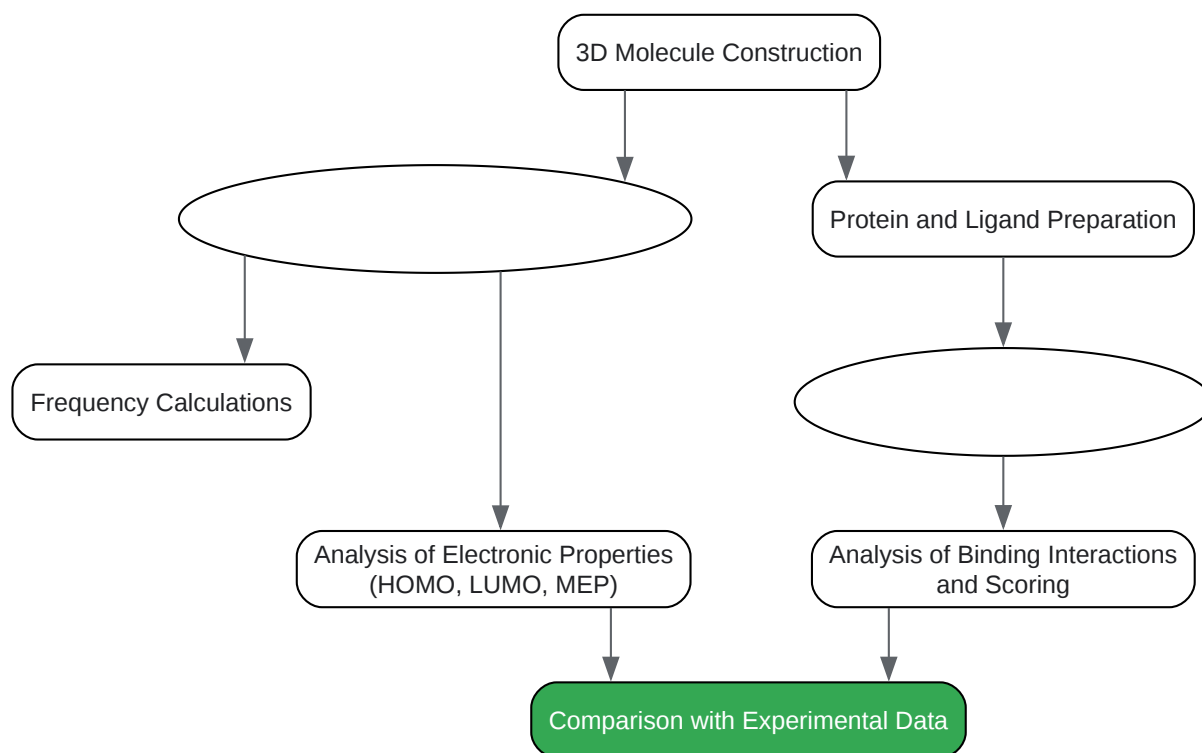
## Comparative Computational Studies

While specific computational studies, such as Density Functional Theory (DFT) or molecular docking, for **2-(4-Methylphenoxy)acetohydrazide** are not readily available in the reviewed literature, such studies have been performed on closely related phenoxyacetohydrazide derivatives. These studies serve as a valuable reference for a comparative analysis.

## Computational Methodologies for Analogous Compounds

Computational studies on analogous hydrazide derivatives typically involve the following workflow:

Logical Workflow for Computational Analysis



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A logical workflow for the computational analysis of hydrazide derivatives.

## Cross-Validation: Experimental vs. Computational Insights

A comparative analysis of the experimental data for **2-(4-Methylphenoxy)acetohydrazide** with computational findings for its analogs reveals several points of correlation and divergence.

Table 3: Comparison of Experimental and Predicted Properties

Property	Experimental (2-(4-Methylphenoxy)acetohydrazide)	Typical Computational Prediction (for analogs)
Molecular Geometry		
Acetohydrazide Group	Approximately planar (max deviation 0.034 Å) <sup>[1]</sup>	Geometry optimization calculations (e.g., using DFT) would predict the lowest energy conformation, which is often planar for such functional groups to maximize conjugation.
Intermolecular Interactions		
Hydrogen Bonding	In the crystal, molecules are linked by N—H···O, N—H···N, and C—H···O hydrogen bonds into two-dimensional networks. <sup>[1]</sup>	Molecular Electrostatic Potential (MEP) maps would identify the electron-rich (negative potential, potential H-bond acceptors) and electron-poor (positive potential, potential H-bond donors) regions, predicting the sites for hydrogen bonding.
Biological Activity		
Urease Inhibition	Data not available.	Molecular docking studies on phenoxy acetohydrazide derivatives have identified potential binding interactions with the active site of urease, suggesting inhibitory activity.



$\beta$ -Glucuronidase Inhibition

Data not available.

Schiff bases of phenoxyacetohydrazides have shown promising  $\beta$ -glucuronidase inhibition, with computational docking studies elucidating the binding modes.

## Conclusion

The experimental characterization of **2-(4-Methylphenoxy)acetohydrazide** provides a solid foundation for understanding its structural and physicochemical properties. While direct computational studies on this specific molecule are lacking in the current literature, the methodologies applied to its analogs offer a robust framework for in silico analysis. The cross-validation between the detailed experimental crystal structure and the computational predictions for similar compounds demonstrates a strong correlation in terms of molecular geometry and intermolecular interaction patterns. Future research combining experimental biological screening of **2-(4-Methylphenoxy)acetohydrazide** with targeted computational studies would provide a more complete picture of its potential as a bioactive compound.

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## References

- 1. 2-(4-Methylphenoxy)acetohydrazide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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